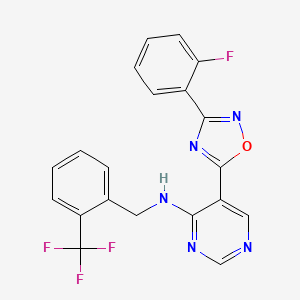![molecular formula C14H25N2NaO4 B2635222 Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate CAS No. 2197052-43-8](/img/structure/B2635222.png)
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate is a synthetic organic compound with the molecular formula C12H21N2NaO4. This compound is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl group and a sodium salt of a carboxylic acid. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate typically involves the following steps:
-
Formation of the Piperazine Derivative: : The starting material, piperazine, is reacted with tert-butyl chloroformate to introduce the tert-butoxycarbonyl (Boc) protecting group. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
-
Alkylation: : The Boc-protected piperazine is then alkylated with 3-methylbutanoic acid chloride in the presence of a base such as sodium hydroxide. This step introduces the 3-methylbutanoate moiety.
-
Neutralization: : The resulting product is neutralized with sodium hydroxide to form the sodium salt, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Using large quantities of piperazine, tert-butyl chloroformate, and 3-methylbutanoic acid chloride.
Optimized Reaction Conditions: Ensuring efficient mixing, temperature control, and reaction times to maximize yield and purity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amine group of the piperazine ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperazine ring and the carboxylate group.
Hydrolysis: The ester linkage in the 3-methylbutanoate moiety can be hydrolyzed under basic or acidic conditions.
Common Reagents and Conditions
Acidic Conditions: Hydrochloric acid or trifluoroacetic acid for Boc deprotection.
Basic Conditions: Sodium hydroxide or potassium hydroxide for hydrolysis.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
Deprotected Piperazine: Removal of the Boc group yields 2-[4-(piperazin-1-yl)]-3-methylbutanoate.
Hydrolyzed Products: Hydrolysis of the ester yields 3-methylbutanoic acid and the corresponding piperazine derivative.
Applications De Recherche Scientifique
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential pharmaceutical applications.
Biology: Employed in studies involving piperazine derivatives, which are known for their biological activity. It is used to investigate the effects of piperazine-containing compounds on various biological systems.
Medicine: Research into potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]propanoate: Similar structure but with a propanoate moiety instead of a 3-methylbutanoate.
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]acetate: Contains an acetate group instead of a 3-methylbutanoate.
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]butanoate: Features a butanoate group instead of a 3-methylbutanoate.
Uniqueness
Sodium 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-3-methylbutanoate is unique due to its specific combination of a piperazine ring with a tert-butoxycarbonyl protecting group and a 3-methylbutanoate moiety. This structure imparts distinct chemical properties and biological activities, making it valuable for specialized research applications.
Propriétés
IUPAC Name |
sodium;3-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4.Na/c1-10(2)11(12(17)18)15-6-8-16(9-7-15)13(19)20-14(3,4)5;/h10-11H,6-9H2,1-5H3,(H,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWMPSIGTNGVRK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)[O-])N1CCN(CC1)C(=O)OC(C)(C)C.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N2NaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
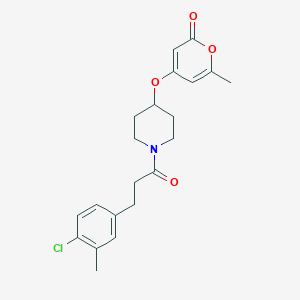
![N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]pyrazine-2-carboxamide](/img/structure/B2635142.png)

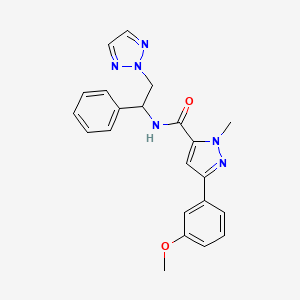
![Ethyl 6-fluoro-1-[(2-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B2635147.png)
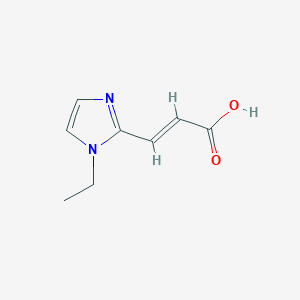
![2-(2,5-dimethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2635150.png)
![5-[2-(morpholin-4-yl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-8-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2635151.png)
![2-{[4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2635154.png)
![4-chloro-9-methyl-10-(2-phenylethyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2635155.png)
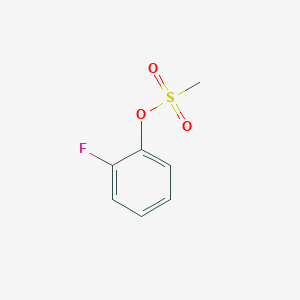
![N-(4-acetylphenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2635157.png)
